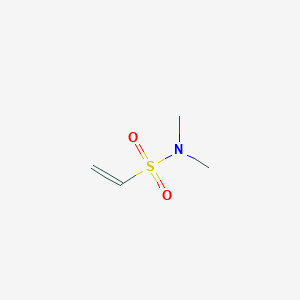

N,N-dimethylethenesulfonamide

Description

Contextualization within Vinyl Sulfonamide Chemistry

N,N-dimethylethenesulfonamide belongs to the class of organic compounds known as vinyl sulfonamides. researchgate.net This class is characterized by the presence of a vinyl group directly attached to the sulfur atom of a sulfonamide moiety. Vinyl sulfonamides, in general, are recognized for their utility as intermediates in organic synthesis. researchgate.net They are known to act as effective Michael acceptors, meaning they can readily react with nucleophiles in a conjugate addition reaction. researchgate.netmasterorganicchemistry.com This reactivity is a cornerstone of their chemical behavior and a primary reason for their use in constructing more complex molecules. researchgate.net

The sulfonamide group itself is a well-established pharmacophore, present in a wide range of therapeutic agents. nih.govajchem-b.com The combination of the reactive vinyl group and the biologically relevant sulfonamide moiety makes vinyl sulfonamides like this compound particularly interesting for academic study. nih.govajchem-b.com Research has explored various synthetic routes to access these compounds, including methods that avoid the isolation of unstable intermediate products. researchgate.net

Significance and Research Trajectories

The academic significance of this compound stems from its versatile reactivity, which has led to several important research trajectories. One of the most prominent of these is its use in the development of targeted covalent inhibitors (TCIs). nih.gov In this context, the vinyl sulfonamide acts as an electrophilic "warhead" that can form a permanent covalent bond with a specific amino acid residue, often a cysteine or lysine (B10760008), on a target protein. nih.govrsc.org This irreversible inhibition offers potential advantages in drug development, including increased potency and duration of action. explorationpub.comwuxiapptec.com The reactivity of the vinyl sulfonamide warhead can be fine-tuned by modifying the substituents on the nitrogen atom, a key area of ongoing research. nih.gov

Another significant research trajectory is in the field of polymer chemistry. This compound can act as a monomer in polymerization reactions, particularly in thiol-Michael addition polymerizations. nih.gov These reactions are often characterized by high efficiency and the formation of uniform polymer networks. nih.gov Researchers are exploring the use of vinyl sulfonamides to create novel thermosetting composites with desirable properties, such as improved hydrolytic stability and toughness. nih.gov The incorporation of the sulfonamide group into the polymer backbone is also being investigated for its potential to impart biological activity to the resulting materials. nih.gov

The following table summarizes the key research applications of this compound:

Table 1: Key Research Applications of this compound| Research Area | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Targeted Covalent Inhibitors | Acts as an electrophilic "warhead" to irreversibly bind to target proteins, potentially leading to more potent and durable drugs. nih.govrsc.org |

| Materials Science | Thiol-Michael Polymerization | Serves as a monomer for creating thermosetting composites with enhanced mechanical and hydrolytic properties. nih.gov |

| Organic Synthesis | Michael Acceptor | Utilized as a building block for the synthesis of complex organic molecules through conjugate addition reactions. researchgate.netmasterorganicchemistry.com |

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is driven by a set of well-defined objectives aimed at harnessing its chemical properties for various applications. A primary objective is the development of new synthetic methodologies. This includes creating more efficient and general protocols for the synthesis of this compound and its derivatives, often focusing on procedural simplicity and the avoidance of hazardous reagents. researchgate.netrsc.org

A significant focus of academic research is the exploration of this compound's reactivity in aza-Michael addition reactions for the site-selective modification of peptides and proteins. researchgate.net The objective here is to develop tools for chemical biology that allow for the precise labeling and study of biomolecules. rsc.org This includes the synthesis of vinyl sulfonamide-based probes for identifying and characterizing protein function. rsc.org

In the realm of materials science, a key objective is to systematically investigate the structure-property relationships of polymers derived from this compound. nih.gov This involves assessing how the monomer structure and polymerization conditions affect the mechanical and physical properties of the resulting materials, such as their glass transition temperature and water sorption characteristics. nih.gov

Furthermore, a continuing objective is to expand the library of functional molecules that can be synthesized using this compound as a starting material. This includes its use in diversity-oriented synthesis to quickly generate a wide range of structurally diverse molecules for biological screening. ucl.ac.uk The ability to participate in various cycloaddition reactions is also being explored to create novel heterocyclic compounds. ucl.ac.uk

The table below outlines some of the specific research findings related to the synthesis and reactivity of this compound and related compounds.

Table 2: Selected Research Findings| Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Dehydrative Synthesis | 2-(4-bromophenyl)-2-hydroxy-N,N-dimethylethanesulfonamide, MeSO2Cl, NEt3 | E-2-(4-bromophenyl)-N,N-dimethylethenesulfonamide | Not specified | univer.kharkov.ua |

| Conjugate Addition | N,N-dimethyl-1-propene-1-sulfonamide | Mixture of E and Z isomers (88:12) | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRJFSXEOEOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597618 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7700-07-4 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N,n Dimethylethenesulfonamide

Established Synthetic Pathways

Traditional methods for the synthesis of N,N-dimethylethenesulfonamide and related vinyl sulfonamides rely on fundamental organic reactions, including dehydration, elimination, and transformations of readily available starting materials.

Dehydrative Synthesis Protocols

Dehydration of β-hydroxyethanesulfonamides represents a direct approach to forming the vinyl group. This method involves the synthesis of a precursor, N,N-dimethyl-2-hydroxyethanesulfonamide, followed by an elimination reaction to introduce the double bond.

A general and efficient protocol for this transformation utilizes a methanesulfonyl chloride (MsCl) and organic base system. researchgate.net In this one-pot procedure, the hydroxyl group of the β-hydroxyethanesulfonamide is first converted into a good leaving group (mesylate) by reaction with MsCl. The intermediate mesylate is not isolated but is immediately subjected to elimination by the organic base present in the reaction mixture, yielding the final vinyl sulfonamide. researchgate.net This strategy avoids the isolation of the often-unstable intermediate and typically proceeds with good efficiency. researchgate.net

Table 1: Dehydrative Synthesis of Vinyl Sulfonamides

| Precursor | Reagents | Key Transformation | Product |

|---|

This table illustrates a representative dehydrative protocol.

Routes from 2-Chloroethanesulfonyl Chloride

One of the most common and direct methods for preparing this compound involves the use of 2-chloroethanesulfonyl chloride as the starting material. rit.eduwikipedia.orgsigmaaldrich.com This pathway consists of two fundamental steps: sulfonylation of dimethylamine (B145610) followed by dehydrochlorination.

The initial step is the reaction of 2-chloroethanesulfonyl chloride with dimethylamine. This reaction forms the stable intermediate, 2-chloro-N,N-dimethylethanesulfonamide. Subsequently, this intermediate is treated with a base to induce an elimination reaction (E2 mechanism), where a proton from the α-carbon and the chloride from the β-carbon are removed to form the carbon-carbon double bond of the ethenesulfonamide (B1200577) product. rit.edukhanacademy.org

Reaction Scheme:

ClCH₂CH₂SO₂Cl + 2 HN(CH₃)₂ → ClCH₂CH₂SO₂N(CH₃)₂ + [H₂N(CH₃)₂]⁺Cl⁻

ClCH₂CH₂SO₂N(CH₃)₂ + Base → CH₂=CHSO₂N(CH₃)₂ + Base·HCl

One-Pot Formation and Elimination Strategies

The two-step process starting from 2-chloroethanesulfonyl chloride can often be streamlined into a one-pot procedure. rit.eduresearchgate.net In this approach, the sulfonylation of dimethylamine and the subsequent dehydrochlorination are performed in the same reaction vessel without isolation of the 2-chloroethanesulfonamide (B2858328) intermediate.

Typically, an excess of the amine or an additional non-nucleophilic base, such as triethylamine, is used. researchgate.net The base serves first to neutralize the hydrogen chloride generated during the initial sulfonylation step, and then to promote the elimination of HCl from the intermediate to form the vinyl group. This method is efficient and is analogous to the synthesis of vinyl sulfonate esters, which can also be prepared in a one-pot sulfonation-elimination reaction using an alcohol, 2-chloroethanesulfonyl chloride, and triethylamine. researchgate.net

Table 2: One-Pot Synthesis from 2-Chloroethanesulfonyl Chloride

| Starting Materials | Base | Process | Product |

|---|

Synthesis via N,N-Dimethylmethanesulfonamide Derivatives

An alternative strategy involves building the vinyl group onto a pre-existing N,N-dimethylmethanesulfonamide core. The Horner-Wadsworth-Emmons reaction provides a powerful method for this transformation. organic-chemistry.orgresearchgate.net

This approach utilizes a phosphonate-stabilized carbanion derived from a methanesulfonamide. A key reagent, diphenylphosphorylmethanesulfonamide, is first prepared from methanesulfonamide. researchgate.net This reagent is then deprotonated with a strong base to generate a nucleophilic ylide. The ylide subsequently reacts with an aldehyde (in this case, formaldehyde (B43269) or a synthetic equivalent) to form the vinyl sulfonamide. This reaction is known for its high stereoselectivity, typically yielding the E-isomer (trans) exclusively. organic-chemistry.orgresearchgate.net The versatility of this method allows for the synthesis of a wide range of substituted vinyl sulfonamides by varying the aldehyde reactant.

Table 3: Horner-Wadsworth-Emmons Approach

| Reagent 1 | Reagent 2 | Reaction Type | Key Feature |

|---|

Novel and Emerging Synthetic Approaches

To address challenges associated with the high reactivity of vinyl sulfonamides, which can lead to polymerization and incompatibility with certain reaction conditions, newer synthetic strategies have been developed that utilize protecting groups. nih.gov

α-Selenoether Protection and Oxidative Elimination Strategies

A novel and effective approach involves masking the reactive vinyl group as a stable α-selenoether, which can be converted to the vinyl sulfonamide in a final, mild step. nih.govsemanticscholar.orgrsc.org This strategy enhances the stability of the intermediate, allowing for purification and further functionalization before the vinyl group is revealed.

The synthesis begins by sulfonylating the amine (dimethylamine) with 1-bromoethane-1-sulfonyl chloride to produce N,N-dimethyl-1-bromoethanesulfonamide. The bromine atom is then displaced by a phenyl selenide (B1212193) nucleophile to form the stable α-selenoether intermediate. This intermediate is robust and compatible with various reaction conditions, including column chromatography. nih.gov

The final step involves the "unmasking" of the vinyl group. The selenoether is treated with a mild oxidant, such as sodium metaperiodate (NaIO₄), which converts the selenide to a selenoxide. The resulting selenoxide undergoes a spontaneous syn-elimination at room temperature to yield the desired this compound in high purity, often without the need for chromatography. nih.gov This method is particularly valuable for preparing complex molecules where the reactive vinyl sulfonamide warhead needs to be installed late in the synthetic sequence. researchgate.netnih.gov

Table 4: α-Selenoether Protection and Elimination Strategy

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1. Sulfonylation | Dimethylamine, 1-Bromoethane-1-sulfonyl chloride | N,N-Dimethyl-1-bromoethanesulfonamide | Standard sulfonylation |

| 2. Selenide Displacement | N,N-Dimethyl-1-bromoethanesulfonamide, Phenyl selenide | N,N-Dimethyl-1-(phenylselanyl)ethanesulfonamide | Nucleophilic substitution |

| 3. Oxidative Elimination | N,N-Dimethyl-1-(phenylselanyl)ethanesulfonamide | this compound | Mild oxidation (e.g., NaIO₄) |

Stereo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound, particularly those with substituents on the vinyl group, requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical bonds (regioselectivity).

Stereoselectivity in the synthesis of vinyl sulfonamide analogues is effectively achieved using olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Horner reaction. organic-chemistry.org This methodology allows for the creation of substituted vinyl sulfonamides with a high degree of control over the geometry of the double bond. The reaction involves a stabilized phosphonate (B1237965) ylide, specifically a diphenylphosphorylmethanesulfonamide reagent, which reacts with various aldehydes. organic-chemistry.org A significant advantage of this method is its consistent production of the trans (E) isomer of the resulting vinyl sulfonamide, a selectivity driven by steric factors in the reaction's transition state. organic-chemistry.org

Regioselectivity , which is crucial when creating analogues from unsymmetrical precursors like alkynes, can be controlled using transition-metal catalysts. For instance, the hydrothiolation of terminal alkynes is a powerful method where the choice of metal catalyst dictates the point of attachment for the sulfur-containing group. scispace.com While demonstrated for vinyl sulfides, the principle is applicable to analogous sulfonamide syntheses.

Anti-Markovnikov Addition : Using a rhodium catalyst such as RhCl(PPh₃)₃ directs the sulfur group to bond to the terminal carbon of the alkyne. scispace.com

Markovnikov Addition : In contrast, a palladium catalyst like PdCl₂(PhCN)₂ promotes the addition of the sulfur group to the internal carbon of the alkyne. scispace.com

This catalytic control allows for the precise and predictable synthesis of different constitutional isomers, which is essential for developing structure-activity relationships in fields like medicinal chemistry.

| Objective | Method | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Stereoselectivity (E-isomer) | Horner Reaction | Diphenylphosphorylmethanesulfonamide, Aldehyde | Forms the trans (E) isomer of the substituted vinyl sulfonamide. | organic-chemistry.org |

| Regioselectivity (Anti-Markovnikov) | Catalytic Hydrothiolation | Terminal Alkyne, Thiol, RhCl(PPh₃)₃ | Sulfur group adds to the terminal carbon of the alkyne. | scispace.com |

| Regioselectivity (Markovnikov) | Catalytic Hydrothiolation | Terminal Alkyne, Thiol, PdCl₂(PhCN)₂ | Sulfur group adds to the internal carbon of the alkyne. | scispace.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key principle of green chemistry is waste prevention . Traditional organic synthesis often requires purification steps like column chromatography, which generate significant solvent waste. A novel strategy for synthesizing terminal vinyl sulfonamides utilizes an α-selenoether as a "masking group". nih.govrsc.org This approach allows for the construction of the core molecule, with the final step being a mild oxidative reaction to eliminate the masking group and form the vinyl double bond. nih.govrsc.orgsemanticscholar.org This method is advantageous as it often yields the final product in high purity after a simple aqueous work-up, thereby avoiding the need for chromatography. nih.gov

Another green principle is the use of safer solvents and reaction conditions . The development of synthetic protocols that can be performed in water or under solvent-free conditions is a primary goal. For related compounds, a simple and efficient dehydrative synthesis using a methanesulfonyl chloride (MeSO₂Cl) and organic base system has been reported, which avoids harsher reagents that might be used in other elimination reactions. researchgate.net

Furthermore, the goal is to design for energy efficiency by using milder conditions. The α-selenoether elimination step, for example, proceeds under mild oxidative conditions, reducing the energy input required compared to methods that might require high temperatures for thermal elimination. rsc.org

| Green Chemistry Principle | Traditional Approach Concern | Green Chemistry Solution | Reference |

|---|---|---|---|

| Waste Prevention | Extensive use of column chromatography for purification, generating large volumes of solvent waste. | Use of masking groups (e.g., α-selenoether) that allow for purification via simple aqueous work-up, eliminating the need for chromatography. | nih.govrsc.org |

| Use of Safer/Milder Reagents | Use of harsh bases or high temperatures for elimination reactions. | Employing mild oxidative conditions for elimination or using efficient dehydrative systems (e.g., MeSO₂Cl/base). | semanticscholar.orgresearchgate.net |

| Energy Efficiency | Reactions may require high heat (reflux conditions) for extended periods. | Development of reactions that proceed efficiently under mild or ambient temperatures. | rsc.org |

Reactivity and Chemical Transformations of N,n Dimethylethenesulfonamide

Electrophilic Properties

The electron-withdrawing nature of the sulfonyl group significantly polarizes the carbon-carbon double bond in N,N-dimethylethenesulfonamide, rendering the β-carbon susceptible to nucleophilic attack. This electronic feature is the foundation of its electrophilic character, which is most prominently expressed in Michael additions and cycloaddition reactions.

Michael Acceptor Behavior in 1,4-Addition Reactions

This compound serves as an effective Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the addition of a nucleophile to the β-carbon of the vinyl group, with the resulting negative charge being stabilized by the adjacent sulfonyl group.

The reactivity of this compound as a Michael acceptor has been demonstrated with a range of nucleophiles, including amines, thiols, and carbanions.

Table 1: Michael Addition Reactions of this compound with Various Nucleophiles

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Amine | Piperidine | Methanol | Reflux | N,N-dimethyl-2-(piperidin-1-yl)ethanesulfonamide | High |

| Thiol | Thiophenol | Ethanol | Room Temp, Base catalyst | N,N-dimethyl-2-(phenylthio)ethanesulfonamide | Good |

Please note that the yields are qualitative descriptions based on general reactivity patterns of vinyl sulfonamides and may vary depending on specific reaction conditions.

Dienophilic Activity in Cycloaddition Reactions

The electron-deficient double bond of this compound also enables it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This pericyclic reaction provides a direct route to the synthesis of six-membered rings.

In a typical Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene (B86901) derivative. The stereochemistry of the reaction is highly controlled, with the substituents on the dienophile retaining their relative positions in the product. The reaction often favors the formation of the endo isomer due to secondary orbital interactions, although the exo isomer can also be formed.

Table 2: Diels-Alder Reactions of this compound with Various Dienes

| Diene | Conditions | Product | Endo/Exo Ratio | Yield (%) |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 80°C | 2-(N,N-dimethylsulfamoyl)bicyclo[2.2.1]hept-5-ene | Predominantly Endo | High |

| Furan (B31954) | Sealed tube, 100°C | 7-(N,N-dimethylsulfamoyl)-7-azabicyclo[2.2.1]hept-5-ene | Varies with conditions | Moderate |

Note: The yields and endo/exo ratios are illustrative and can be influenced by reaction temperature, pressure, and the use of catalysts.

Derivatives of this compound, where a diene moiety is tethered to the sulfonamide nitrogen, can undergo intramolecular Diels-Alder reactions. This powerful synthetic strategy allows for the construction of complex, fused-ring systems known as sultams in a single, stereocontrolled step. The nature of the tether connecting the diene and the dienophile plays a crucial role in the feasibility and stereochemical outcome of the cyclization. For instance, tethering a furan moiety to the nitrogen atom of a substituted ethenesulfonamide (B1200577) provides a precursor for the synthesis of polycyclic sultams.

Nucleophilic Reactions

While the vinyl group of this compound is electrophilic, the sulfonamide nitrogen atom possesses a lone pair of electrons and can exhibit nucleophilic character.

Dual Role as N-Nucleophiles

The nitrogen atom in this compound can act as a nucleophile in certain reactions. For instance, under basic conditions, the sulfonamide proton can be removed to generate a highly nucleophilic anion. This conjugate base can then participate in nucleophilic substitution reactions with various electrophiles.

Furthermore, the nitrogen atom itself, with its lone pair of electrons, can directly act as a nucleophile, although its nucleophilicity is attenuated by the electron-withdrawing sulfonyl group. This dual nucleophilic potential allows for a range of synthetic transformations. For example, the sulfonamide nitrogen can be alkylated or acylated under appropriate conditions. This reactivity highlights the ability of the nitrogen atom to function as a nucleophile, complementing the electrophilic nature of the vinyl group and underscoring the compound's synthetic versatility.

Derivatization and Functionalization

The modification of this compound allows for the synthesis of a wide range of derivatives with potentially altered chemical and physical properties.

The reaction of compounds containing active methylene (B1212753) groups with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a well-established method for the formation of N-dimethylaminomethylene derivatives. chemicalbook.comscirp.org While direct studies on the reaction of this compound with DMF-DMA are not extensively documented, the presence of the vinylic protons, activated by the adjacent electron-withdrawing sulfonamide group, suggests that a similar reaction could occur.

The proposed reaction would involve the nucleophilic attack of the β-carbon of the ethenesulfonamide onto the electrophilic carbon of DMF-DMA, followed by the elimination of methanol, to yield the corresponding N-dimethylaminomethylene derivative. This transformation introduces a new functional group that can be utilized in further synthetic manipulations, such as in the construction of heterocyclic systems. scirp.org

Table 1: Proposed Reaction for the Formation of N-Dimethylaminomethylene Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | N,N-Dimethylformamide dimethyl acetal | N,N-Dimethyl-2-(dimethylaminomethylene)ethenesulfonamide |

Note: This represents a plausible reaction based on the known reactivity of similar compounds.

The development of substituted analogues of this compound can be achieved through various synthetic strategies, primarily by modifying the ethenyl or the N,N-dimethylamino moieties. The synthesis of N-substituted sulfonamides is a common practice in medicinal chemistry to explore structure-activity relationships. researchgate.net

One approach involves the introduction of substituents onto the vinyl group. This can be accomplished through reactions such as Michael additions, where a nucleophile adds to the β-carbon of the double bond, or through cycloaddition reactions. wikipedia.orgnih.govchemrxiv.org The resulting saturated sulfonamides can then be further functionalized.

Another strategy focuses on the variation of the amine component. Instead of dimethylamine (B145610), other primary or secondary amines can be reacted with ethenesulfonyl chloride to produce a diverse library of N-substituted ethenesulfonamides. This approach allows for the systematic modification of the steric and electronic properties of the sulfonamide.

Table 2: Examples of Potential Substituted Analogues of this compound

| Starting Material | Reagent | Product Type |

| Ethenesulfonyl chloride | Diethylamine | N,N-Diethylethenesulfonamide |

| Ethenesulfonyl chloride | Piperidine | 1-(Ethenesulfonyl)piperidine |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Substituted N,N-dimethylethanesulfonamide |

Polymerization Studies of N,n Dimethylethenesulfonamide

Advanced Polymerization Techniques

Living Radical Polymerization Methodologies

Living radical polymerization (LRP) techniques are pivotal in synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. While specific studies on N,N-dimethylethenesulfonamide are limited, research on analogous vinylsulfonamides and structurally related monomers like N,N-dimethylacrylamide provides a basis for understanding its potential behavior in LRP.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile LRP method applicable to a wide array of monomers. The control over the polymerization is achieved through the use of a RAFT agent, which allows for the reversible transfer of a propagating radical. This process enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. For vinylsulfonamides, RAFT has been successfully employed to produce well-defined homopolymers and block copolymers. For instance, the RAFT polymerization of neopentyl ethenesulfonate (B8298466) has been demonstrated, yielding polymers that can be subsequently deprotected to afford poly(lithium vinyl sulfonate). researchgate.net This suggests that a similar approach could be applied to this compound to achieve controlled polymerization.

Atom Transfer Radical Polymerization (ATRP) is another powerful LRP technique that utilizes a transition metal complex (typically copper) to reversibly deactivate propagating radicals. However, the application of ATRP to monomers containing coordinating groups, such as the amide functionality in N,N-dimethylacrylamide, can be challenging. Studies on N,N-dimethylacrylamide have shown that the copper catalyst can complex with the amide group, which can interfere with the control of the polymerization. This can lead to broader molecular weight distributions and a loss of "living" character. Given the structural similarity, it is plausible that the sulfonamide group in this compound could also interact with the ATRP catalyst, potentially complicating the control over its polymerization.

Nitroxide-Mediated Polymerization (NMP) is a further LRP method that employs nitroxide radicals to control the polymerization. While effective for styrenic and acrylic monomers, its application to less activated monomers can be less efficient. There is a scarcity of literature on the NMP of vinylsulfonamides, including this compound.

A comparative overview of LRP methodologies as potentially applied to vinylsulfonamides is presented below:

| Polymerization Method | Key Features | Potential Applicability to this compound |

| RAFT | High tolerance to functional groups, wide range of applicable monomers, mild reaction conditions. | High potential for controlled polymerization based on studies with other vinylsulfonamides. |

| ATRP | Good control for many monomers, but sensitive to coordinating functional groups. | Potential for catalyst-monomer interaction, which may affect control. |

| NMP | Effective for styrenics and acrylates; less so for less activated monomers. | Likely less effective due to the electronic nature of the vinylsulfonamide monomer. |

Influence of Metal Cations on Polymerization

The presence of metal cations, often in the form of Lewis acids or salts, can significantly influence radical polymerization processes. These effects can range from alterations in polymerization kinetics and stereocontrol to influencing the properties of the resulting polymer.

The addition of metal salts, such as lithium salts, can also impact polymerization, particularly in polar media. These salts can affect the ionic strength of the polymerization medium, which in turn can influence the propagation and termination rate constants. Furthermore, in the context of polymer electrolytes, the incorporation of lithium salts is a key step. While the direct influence of such salts on the polymerization kinetics of this compound has not been extensively reported, it is an area of interest for the development of ion-conducting polymers.

The potential effects of metal cations on the radical polymerization of vinyl monomers are summarized in the following table:

| Metal Cation Source | Potential Effects on Polymerization |

| Lewis Acids | Alteration of monomer reactivity, potential for stereocontrol (tacticity), influence on polymerization rate. |

| Metal Salts (e.g., Li-salts) | Change in ionic strength of the medium, potential influence on kinetic rate constants, modification of polymer properties (e.g., ion conductivity). |

Polymer Architectures and Morphologies

The use of controlled/living radical polymerization techniques opens up the possibility of creating a diverse range of polymer architectures and, consequently, controlling the morphology of the resulting materials.

Block Copolymers: One of the significant advantages of LRP is the ability to synthesize block copolymers by sequential monomer addition. For instance, a well-defined poly(vinylsulfonamide) block can be synthesized first and then used as a macro-chain transfer agent for the polymerization of a second monomer, leading to the formation of a diblock copolymer. Research has demonstrated the synthesis of block copolymers containing poly(lithium vinyl sulfonate) segments via RAFT polymerization. researchgate.net This indicates the feasibility of incorporating a poly(this compound) block into more complex copolymer structures. The self-assembly of such block copolymers in selective solvents can lead to various morphologies, including spherical micelles, cylindrical structures, and vesicles. rsc.orgeuropean-mrs.commdpi.comrsc.org

Star Polymers: Star-shaped polymers, consisting of multiple polymer arms radiating from a central core, can also be synthesized using LRP techniques. unimelb.edu.aumdpi.com This can be achieved through either an "arm-first" or a "core-first" approach. In the "arm-first" method, linear polymer arms are first synthesized and then reacted with a multifunctional linking agent to form the star. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. The synthesis of star polymers via RAFT polymerization has been well-established for various monomers. mdpi.com

The morphology of polymers derived from this compound will be highly dependent on their architecture and environment. For example, amphiphilic block copolymers containing a hydrophilic poly(this compound) block and a hydrophobic block would be expected to self-assemble into various nanostructures in aqueous media. The specific morphology would be dictated by factors such as the relative block lengths, the concentration, and the nature of the solvent. While detailed morphological studies specifically on poly(this compound)-based architectures are scarce, the principles of block copolymer self-assembly provide a predictive framework for their behavior. rsc.orgeuropean-mrs.commdpi.comrsc.org

| Polymer Architecture | Synthesis Method (via LRP) | Potential Morphology |

| Block Copolymers | Sequential monomer addition. | Self-assembly into micelles, cylinders, vesicles, etc., in selective solvents. rsc.orgeuropean-mrs.commdpi.comrsc.org |

| Star Polymers | "Arm-first" or "core-first" approaches using multifunctional agents. mdpi.com | Can form unimolecular micelles or aggregate to form more complex structures. |

Applications in Advanced Scientific Disciplines

Medicinal Chemistry and Biological Activity

The N,N-dimethylethenesulfonamide structure serves as a valuable building block and reactive entity in the design and synthesis of new therapeutic agents. Its role extends from direct interaction with biological targets to serving as a foundational piece in the construction of complex, biologically active molecules.

The vinylsulfonamide group is recognized as an effective electrophile, or "warhead," for covalent inhibitors, which form a permanent bond with their target enzyme, leading to irreversible inhibition. This mechanism is particularly effective against enzymes with a nucleophilic amino acid, such as cysteine, in their active site.

Recent research has highlighted the potential of vinylsulfonamide derivatives as highly potent enzyme inhibitors. In a notable study, compounds incorporating the vinylsulfonamide scaffold were developed as covalent inhibitors of Transcriptional Enhancer Associated Domain (TEAD) family members. nih.govucdavis.edu TEADs are transcription factors that require a post-translational modification known as autopalmitoylation to function, making the enzyme's lipid-binding pocket an attractive drug target. nih.govucdavis.edu One derivative, named DC-TEADin02, demonstrated significant potency by covalently binding to a key cysteine residue (Cys359) in the TEAD palmitoylation pocket. researchgate.net This interaction effectively blocks the enzyme's autopalmitoylation activity. nih.govucdavis.edu The inhibitory power of this vinylsulfonamide derivative is quantified by its half-maximal inhibitory concentration (IC50), a measure of how much of the substance is needed to inhibit a biological process by half.

| Compound | Target Enzyme | Inhibition Type | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|---|

| DC-TEADin02 | TEAD | Covalent, Irreversible | 197 ± 19 | Blocks autopalmitoylation via covalent modification of active site cysteine nih.govucdavis.eduresearchgate.net |

While specific data for this compound itself is not detailed in this context, the high potency of its derivatives underscores the potential of the vinylsulfonamide functional group in designing targeted covalent enzyme inhibitors. nih.gov The broader class of sulfonamide derivatives has also shown significant inhibitory activity against other enzymes, such as urease and carbonic anhydrase, with some compounds exhibiting IC50 values in the low micromolar range. nih.govrsc.org

In modern drug discovery, two prominent strategies are fragment-based drug discovery (FBDD) and lead-oriented synthesis. FBDD involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govresearchgate.net These fragments then serve as starting points for building larger, more potent drug candidates. nih.gov this compound, with a molecular weight well under 300 Da, fits the profile of a chemical fragment. researchgate.net

Lead-oriented synthesis aims to create collections of molecules with "lead-like" properties—compounds that are small, not overly complex, and possess physicochemical characteristics suitable for optimization into viable drugs. The vinylsulfonamide moiety is particularly valuable in this context as it can be used as a reactive fragment. rsc.org In this approach, the fragment not only provides a scaffold for building upon but its reactive "warhead" can be used to form a covalent bond with the target protein, which helps in identifying and validating initial hits. nih.gov The simplicity and reactivity of this compound make it an attractive starting material for inclusion in fragment libraries designed for discovering new drug leads. nih.govresearchgate.net

The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs. nih.govmdpi.com The vinylsulfonamide moiety, in particular, serves as a key component in the synthesis of novel, highly active compounds.

The development of the TEAD inhibitor DC-TEADin02 serves as a prime example. nih.govucdavis.edu The synthesis of this complex molecule utilizes the vinylsulfonamide group as a critical functional element responsible for its mechanism of action. nih.gov The compound was identified through a structure-based virtual screen and subsequent medicinal chemistry optimization, demonstrating how the fundamental reactivity of the vinylsulfonamide can be integrated into a sophisticated, selective, and potent biologically active molecule. nih.govucdavis.edu By inhibiting TEAD transcription activity, DC-TEADin02 leads to the downregulation of genes associated with the Hippo signaling pathway, which is often dysregulated in cancer. nih.gov This showcases the successful evolution of a simple reactive group into a targeted therapeutic agent.

Vinyl sulfonamides are valuable electrophiles specifically designed for the targeted covalent modification of proteins. rsc.org This strategy relies on the vinyl group's ability to act as a Michael acceptor, reacting with nucleophilic amino acid residues on the protein surface. Cysteine, with its thiol group, is a common target due to its high nucleophilicity. nih.gov

The process involves two steps: first, a non-covalent association between the inhibitor and the target protein brings the reactive warhead into close proximity with the target residue. rsc.org In the second step, a covalent bond is formed, leading to irreversible modification and inhibition. rsc.org This approach offers advantages in potency and duration of action. nih.gov

Research has focused on synthesizing vinyl sulfonamides specifically for "irreversible protein tethering." rsc.orgnih.gov This technique uses the vinyl sulfonamide fragment to permanently label or "tether" to a protein of interest, which is a powerful tool for studying protein function and for identifying new drug targets. rsc.org The specific and controlled reactivity of the vinylsulfonamide warhead allows for precise modification, making it a superior tool for chemical biology and drug discovery compared to more indiscriminately reactive electrophiles. nih.gov

Materials Science and Engineering

The reactivity of the vinyl group in this compound also makes it a useful monomer in the field of polymer chemistry, where it can be incorporated into polymer networks to create materials with tailored properties.

This compound can be used as a monomer in the creation of crosslinked polymer networks through processes like thiol-Michael addition polymerization. nih.gov In this type of reaction, the vinyl group of the sulfonamide acts as a Michael acceptor, reacting with a multifunctional thiol crosslinker in the presence of a base catalyst to form a stable polymer network. nih.gov

Studies have explored the use of multifunctional vinyl sulfonamide monomers to create thermosetting materials. These materials are compared with traditional acrylate-based polymer networks. The resulting vinyl sulfonamide-based networks exhibit a range of mechanical properties and can possess high glass transition temperatures (Tg), particularly when ester-free thiol monomers are used. nih.gov For instance, networks created with certain tertiary vinyl sulfonamides and ester-free thiols can achieve Tg values exceeding 90°C, resulting in rigid, glassy polymers. nih.gov This demonstrates the utility of vinyl sulfonamide monomers in fabricating robust polymer networks for various material science applications. nih.govsemanticscholar.org

| Michael Acceptor Monomer Type | Polymerization Type | Resulting Material Properties |

|---|---|---|

| Vinyl Sulfonamide | Thiol-Michael Addition | Tunable mechanical properties, high Tg (glassy) materials possible, hydrolytically stable nih.gov |

| Acrylate | Thiol-Michael Addition | Commonly used, but with a more limited range of achievable material properties compared to vinyl sulfonamides nih.gov |

The integration of this compound and related monomers into polymer networks opens avenues for creating new materials with enhanced thermal and mechanical stability for advanced applications. nih.gov

Development of Functional Materials and Scaffolds

This compound is a monomer that can be utilized in the development of advanced functional materials and scaffolds, particularly in the realm of biomedical applications. Its vinyl group allows for polymerization, leading to the formation of polymers with tailored properties. These polymers can serve as foundational materials for scaffolds in tissue engineering and as matrices for controlled drug delivery systems.

The incorporation of the sulfonamide group imparts specific characteristics to the resulting polymers. For instance, hydrogels synthesized from monomers containing sulfonamide moieties can exhibit stimuli-responsive behavior, such as sensitivity to pH and temperature. This responsiveness is crucial for creating "smart" materials that can release therapeutic agents in a controlled manner in response to specific physiological cues.

The development of biomaterials for applications like cardiac tissue engineering often involves the use of synthetic polymers that provide the necessary mechanical support and biodegradability. While many synthetic polymers are hydrophobic and lack sites for cell recognition, the functional groups present in polymers derived from this compound can be modified to enhance cell attachment and material-cell interactions. This can be achieved through pre-polymerization functionalization of the monomer or post-polymerization modification of the polymer scaffold.

Table 1: Polymerization Methods for Functional Scaffolds

| Polymerization Technique | Description | Potential Advantages for Scaffold Fabrication |

|---|---|---|

| Free Radical Polymerization | Initiation of polymerization of the vinyl group using a free radical initiator. | A versatile and widely used method for synthesizing a variety of polymers. |

| Controlled Radical Polymerization | Techniques like ATRP or RAFT that allow for the synthesis of polymers with well-defined architectures and molecular weights. | Enables precise control over the scaffold's microstructure and properties. |

| Copolymerization | Polymerization of this compound with other monomers. | Allows for the fine-tuning of the scaffold's properties, such as hydrophilicity, biodegradability, and mechanical strength. |

Catalyst Design and Immobilization on Resin Frameworks

The vinyl group of this compound makes it a suitable monomer for the synthesis of polymer resins that can act as supports for catalysts. The immobilization of homogeneous catalysts onto solid supports combines the advantages of both homogeneous and heterogeneous catalysis, such as high activity and selectivity, along with ease of separation and recyclability.

Polymer frameworks derived from this compound can be functionalized to anchor catalytic species. The sulfonamide group, or other functional groups introduced through copolymerization, can serve as coordination sites for metal catalysts. This approach allows for the design of supported catalysts with a well-defined local environment around the active site, which can influence the catalyst's performance.

The design of these supported catalysts involves several key steps:

Polymer Support Synthesis: Polymerization of this compound, often with a crosslinking agent, to form an insoluble resin with a high surface area.

Functionalization: Modification of the polymer to introduce specific ligands or functional groups for catalyst binding.

Catalyst Immobilization: Anchoring of the catalytically active species onto the functionalized polymer support.

This strategy can be applied to a wide range of catalytic reactions, including oxidation, reduction, and polymerization. The properties of the polymer support, such as its porosity and swelling behavior in different solvents, can be tailored by adjusting the polymerization conditions and the monomers used.

Applications in Nanomaterials and Smart Materials

This compound is a valuable building block for the creation of nanomaterials and smart materials, particularly stimuli-responsive hydrogels. rsc.orgresearchgate.netmdpi.com These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.org

The incorporation of this compound into a polymer network can impart thermo-responsive properties. Polymers containing N-substituted acrylamide (B121943) derivatives, a class to which this compound is related, are known to exhibit a lower critical solution temperature (LCST). nih.govmdpi.com Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is driven by changes in the hydrogen bonding between the polymer and water molecules. This property is highly desirable for applications in drug delivery, where a temperature change can trigger the release of an encapsulated drug. nih.govmdpi.com

Furthermore, the sulfonamide group can contribute to the pH-sensitivity of the material. By copolymerizing this compound with monomers containing ionizable groups, such as carboxylic acids, hydrogels can be created that swell or shrink in response to changes in pH. nih.gov This allows for the development of materials that can target specific environments in the body with different pH values, such as the stomach or tumor microenvironments.

Table 2: Stimuli-Responsive Behavior of this compound-based Polymers

| Stimulus | Mechanism of Response | Potential Application |

|---|---|---|

| Temperature | Lower Critical Solution Temperature (LCST) behavior due to changes in polymer-water interactions. | Controlled drug delivery, smart coatings. nih.gov |

| pH | Swelling/deswelling due to ionization of functional groups incorporated through copolymerization. | Targeted drug delivery to specific pH environments. mdpi.com |

Organic Synthesis and Method Development

Utility as Synthetic Building Blocks

This compound serves as a versatile synthetic building block in organic chemistry, primarily due to the reactivity of its vinyl group. The electron-withdrawing nature of the sulfonamide group activates the double bond, making it a good Michael acceptor. nih.gov This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The Michael addition reaction using this compound can be employed to introduce the CH2CH2SO2N(CH3)2 fragment into a molecule. This moiety can be of interest in medicinal chemistry and materials science due to the properties conferred by the sulfonamide group.

Common nucleophiles used in Michael additions with this compound include:

Enolates

Amines

Thiols

Organometallic reagents nsf.gov

The versatility of the Michael addition reaction makes this compound a valuable tool for the construction of complex organic molecules. organic-chemistry.org

Role in the Synthesis of Heterocyclic Compounds

This compound can be utilized as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The activated vinyl group can participate in cycloaddition reactions or in multi-step sequences that culminate in the formation of a heterocyclic ring.

One common strategy involves an initial Michael addition to the vinyl sulfonamide, followed by an intramolecular cyclization. For example, a nucleophile containing another reactive functional group can add to the double bond, and the resulting intermediate can then undergo a ring-closing reaction to form a heterocyclic system. This approach provides a pathway to a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. mdpi.com

The specific type of heterocyclic compound that can be synthesized depends on the nature of the nucleophile and the reaction conditions employed. This methodology offers a flexible route to libraries of heterocyclic compounds for applications in drug discovery and materials science. kuleuven.benih.gov

Analytical Methodologies for N,n Dimethylethenesulfonamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N,N-dimethylethenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl and N-methyl protons. The vinyl protons (CH₂=CH-) typically appear in the downfield region, generally between 5.5 and 7.0 ppm, and exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. The N-methyl protons (N(CH₃)₂) would present as a singlet in the upfield region, typically around 2.5-3.0 ppm. The integration of these signals would correspond to the number of protons in each group. For the related compound, N,N-dimethylmethanesulfonamide, the N-methyl protons appear as a singlet at approximately 2.8 ppm, and the methyl protons attached to the sulfur appear at around 2.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two vinyl carbons (CH₂=CH-) are expected to resonate in the olefinic region, typically between 120 and 140 ppm. The carbon of the N-methyl groups would appear in the upfield region, generally around 35-45 ppm. For the analogous N,N-dimethylethanesulfonamide, the N-methyl carbons are observed at approximately 37 ppm, the methylene (B1212753) carbon adjacent to the sulfur at around 48 ppm, and the terminal methyl carbon at about 8 ppm. phenomenex.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂= | 5.5 - 6.0 (dd) | 120 - 125 |

| =CH- | 6.0 - 6.5 (dd) | 135 - 140 |

| N(CH₃)₂ | 2.5 - 3.0 (s) | 35 - 45 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (135.19 g/mol ). The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and the S-C bond. dea.govacs.org A prominent fragment would likely be the dimethylamino group [(CH₃)₂N]⁺ at m/z 44. Another characteristic fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da), which can lead to a significant peak in the mass spectrum. dea.gov For the related N,N-dimethylethanesulfonamide, a base peak is often observed at m/z 78, corresponding to the loss of the ethyl group. scribd.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₄H₉NO₂S]⁺ | 135 |

| [M - SO₂]⁺ | [C₄H₉N]⁺ | 71 |

| [(CH₃)₂N]⁺ | [(CH₃)₂N]⁺ | 44 |

| [CH₂=CH-SO₂]⁺ | [C₂H₃O₂S]⁺ | 91 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the vinyl group (C=C) will be indicated by a stretching vibration band around 1620-1680 cm⁻¹. chromatographyonline.com The C-H stretching of the vinyl group typically appears above 3000 cm⁻¹. The most characteristic bands for the sulfonamide group are the asymmetric and symmetric stretching vibrations of the S=O bond, which are expected in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 900-950 cm⁻¹ region. For comparison, in various sulfonamide derivatives, the SO₂ stretching bands are consistently found in these regions. phenomenex.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretching | 1620 - 1680 |

| =C-H | Stretching | > 3000 |

| S=O | Asymmetric Stretching | 1300 - 1350 |

| S=O | Symmetric Stretching | 1140 - 1180 |

| S-N | Stretching | 900 - 950 |

| C-H (methyl) | Stretching | 2850 - 2960 |

Advanced Spectroscopic Analyses

Further structural confirmation and detailed analysis can be achieved through advanced spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, further solidifying its identification.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of column and detector is critical for achieving good separation and sensitive detection.

Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for the analysis of sulfonamides. The selection of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample matrix and the desired resolution.

Temperature Programming: A temperature-programmed oven is typically used to ensure the elution of compounds with a range of boiling points. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) at a controlled rate (e.g., 10-20 °C/min). This allows for the separation of more volatile impurities from the target analyte.

Detectors: Several detectors can be used for the analysis of this compound:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide a good response for this compound. It is robust and has a wide linear range.

Sulfur Chemiluminescence Detector (SCD): SCD is a highly selective and sensitive detector for sulfur-containing compounds. libretexts.orgoup.com It offers excellent selectivity against hydrocarbon matrices, making it ideal for trace analysis in complex samples. libretexts.orgoup.com

Flame Photometric Detector (FPD): FPD is another sulfur-selective detector, although it can be prone to quenching effects from co-eluting hydrocarbons. phenomenex.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information, allowing for definitive identification of the compound based on its retention time and mass spectrum.

Liquid Chromatography (LC) Techniques for this compound and its Derivatives

Liquid chromatography (LC) stands as a cornerstone for the separation, identification, and quantification of this compound and its related compounds. This technique is favored for its high separation efficiency and its compatibility with a wide range of detectors, making it a versatile tool in analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of sulfonamides, and its application can be extended to this compound. The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 or C8, where the stationary phase is nonpolar.

The mobile phase in such separations usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like acetic or formic acid to improve peak shape and resolution. The detection of this compound can be accomplished using a UV detector, as the vinyl group and the sulfonamide functional group exhibit absorbance in the UV region. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, sometimes requiring a post-column derivatization step to introduce a fluorescent tag to the molecule.

A typical HPLC system for the analysis of sulfonamides, which could be adapted for this compound, would involve a gradient elution to effectively separate the analyte from matrix components. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic compounds.

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

LC Coupled with Mass Spectrometry (LC-MS/MS, LC-HRMS)

For more definitive identification and quantification, especially at trace levels, coupling liquid chromatography with mass spectrometry (MS) is the method of choice. LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) offer exceptional sensitivity and selectivity.

In an LC-MS/MS analysis, the analyte is first separated by the LC system and then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for sulfonamides, which ionizes the molecule, typically forming a protonated molecular ion [M+H]⁺ in the positive ion mode. The precursor ion is then selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process of multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

LC-HRMS, on the other hand, provides a highly accurate mass measurement of the parent and fragment ions, which allows for the determination of the elemental composition and further confirmation of the analyte's identity. This is particularly useful in complex matrices where interferences may be present.

Table 2: Representative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| LC System | UPLC/UHPLC for faster analysis and better resolution |

| Column | C18 or similar reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Similar to HPLC, often with volatile modifiers like formic acid or ammonium (B1175870) acetate |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Precursor ion [M+H]⁺ → Product ions (specific to the compound) |

| Collision Energy | Optimized for the specific analyte |

Quantitative Analysis Approaches

Accurate quantification of this compound is crucial for various applications. This is typically achieved through methods that involve the use of reference standards to create a calibration curve.

Standard Calibration and Spiking Methods

The most common approach for quantification is the external standard method. This involves preparing a series of standard solutions of this compound of known concentrations. These standards are then analyzed using the chosen analytical method (e.g., HPLC or LC-MS/MS), and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

To account for matrix effects, which can either enhance or suppress the instrument's response to the analyte, a matrix-matched calibration or the standard addition method is often employed. In the standard addition method, known amounts of the analyte standard are "spiked" into aliquots of the sample. The spiked samples are then analyzed, and the concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point of zero response.

The recovery of the analytical method, which indicates the efficiency of the extraction and analysis process, is often assessed by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration.

Table 3: Example of a Calibration Curve Data for Quantitative Analysis

| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 5,230 |

| 5 | 25,100 |

| 10 | 51,500 |

| 25 | 128,000 |

| 50 | 255,000 |

| 100 | 512,000 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Formic acid |

Theoretical and Computational Studies of N,n Dimethylethenesulfonamide

Molecular Modeling and Electronic Structure Calculations

Molecular modeling serves as a powerful tool to investigate the fundamental properties of N,N-dimethylethenesulfonamide. By employing quantum chemical methods like Density Functional Theory (DFT), researchers can calculate its structural and electronic properties with a high degree of accuracy. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

For instance, computational studies on related sulfonamide compounds have successfully used DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov Such analyses typically show good agreement between computationally obtained data and experimental results from techniques like X-ray diffraction and NMR spectroscopy. researchgate.net

The flexibility of the this compound molecule allows it to exist in various spatial arrangements or conformations. Conformational analysis is critical for understanding how the molecule's shape influences its physical properties and chemical reactivity.

While specific studies on this compound are not extensively documented, research on the parent vinylsulfonamide (CH2=CHSO2NH2) provides valuable analogous insights. DFT and ab initio MP2 calculations on vinylsulfonamide predicted the molecule to exist predominantly in a gauche-syn conformation. researchgate.net In this arrangement, the vinyl group nearly eclipses one of the S=O bonds, and the amine (NH2) group is syn-periplanar to the other S=O bond. The analysis also suggested the possibility of other, less abundant conformers like the cis-syn and gauche-anti forms. researchgate.net

Table 1: Predicted Stable Conformers of the Analogous Vinylsulfonamide (CH2=CHSO2NH2) This table is based on data for the parent vinylsulfonamide, as a proxy for understanding potential conformations.

| Conformer | Dihedral Angle (C=C-S=O) | Dihedral Angle (C-S-N-H) | Relative Stability |

|---|---|---|---|

| gauche-syn | gauche | syn | Most Stable |

| cis-syn | cis | syn | Low Abundance |

| gauche-anti | gauche | anti | Low Abundance |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. Vinyl sulfonamides are recognized as versatile intermediates and reactants, particularly as Michael acceptors due to the electron-withdrawing nature of the sulfonyl group. nih.govrsc.org Theoretical models can elucidate the step-by-step mechanism of these reactions, identifying intermediates and transition states.

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's rate. Computational methods allow for the precise location and characterization of transition state structures for reactions involving this compound.

For example, in a Michael addition reaction with a nucleophile, theoretical calculations can model the approach of the nucleophile to the β-carbon of the vinyl group. The transition state analysis would reveal the bond-forming and bond-breaking processes, the geometry of the activated complex, and the activation energy barrier. The activation energy is a key parameter that dictates the feasibility and speed of the reaction under given conditions. Solvent effects on the stability of reactants and transition states can also be modeled using computational approaches like the Polarizable Continuum Model (PCM). researchgate.net

Prediction of Reactivity and Selectivity

Theoretical calculations can predict the reactivity of this compound by analyzing its electronic structure. Descriptors such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) are commonly used.

The MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For a vinyl sulfonamide, the MEP would likely show a significant positive potential around the β-carbon of the vinyl group, confirming its susceptibility to nucleophilic attack. researchgate.net

Frontier orbital analysis provides insight into chemical reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's ability to accept electrons. A low-lying LUMO, characteristic of vinyl sulfonamides, signifies high electrophilicity. nih.gov Studies on related vinyl sulfonimidamides have shown a correlation between the reactivity and the 13C NMR chemical shift of the β-carbon, a parameter that can also be predicted computationally. nih.gov This allows for the tuning of reactivity by modifying substituents on the molecule. nih.govrsc.org

Table 2: Key Computational Descriptors for Predicting Reactivity

| Descriptor | Information Provided | Predicted Property for this compound |

|---|---|---|

| LUMO Energy | Electron accepting ability | Low energy, indicating high electrophilicity |

| MEP Map | Electrophilic/Nucleophilic sites | Positive potential on β-carbon, site for nucleophilic attack |

| Fukui Functions | Local reactivity of atomic sites | High value on β-carbon for nucleophilic attack |

Computational Tools in Materials and Molecular Design

The predictive power of computational chemistry allows for the rational design of novel molecules and materials based on the this compound scaffold. By systematically modifying its structure in silico and calculating the resulting properties, researchers can screen for candidates with desired characteristics before undertaking costly and time-consuming synthesis. alliedacademies.orgdartmouth.edu

For example, in drug discovery, the vinyl sulfonamide moiety can act as a "warhead" for covalent inhibitors that form irreversible bonds with target proteins, often with cysteine or lysine (B10760008) residues. nih.govnih.gov Computational tools like molecular docking can simulate the interaction of this compound derivatives within the binding site of a target protein. nih.gov These simulations help predict binding affinity and orientation, guiding the design of more potent and selective inhibitors. This structure-guided design approach accelerates the development of new therapeutic agents. alliedacademies.orgnih.gov

Environmental Fate and Degradation Studies of N,n Dimethylethenesulfonamide

Degradation Pathways and Kinetics

The environmental persistence of sulfonamide-containing compounds is governed by a combination of biotic and abiotic degradation processes. The primary degradation pathways for sulfonamides in the environment include microbial degradation and photolysis.

Microbial degradation is a key process in the removal of sulfonamides from soil and aquatic environments. nih.govnih.govresearchgate.net Biodegradation can occur under both aerobic and anaerobic conditions and involves various enzymatic reactions. researchgate.net Common microbial transformation pathways for sulfonamides include hydroxylation, acetylation, and cleavage of the sulfonamide bond. researchgate.net The rate of biodegradation is influenced by several factors, including the microbial community present, temperature, pH, and the availability of nutrients. nih.govresearchgate.net For instance, the presence of manure has been shown to decrease the persistence of some sulfonamides in soil, likely due to increased microbial activity. nih.gov

Photolysis, or degradation by sunlight, can also be a significant removal mechanism for sulfonamides, particularly in surface waters. The rate of photolytic degradation is dependent on factors such as water clarity, depth, and the intensity of solar radiation.

The kinetics of degradation for sulfonamides can be highly variable, with reported half-lives in soil ranging from days to months. nih.govcapes.gov.brscilit.com This variability is influenced by the specific chemical structure of the sulfonamide and the environmental conditions. For example, the half-lives for sulfamethazine (B1682506) and sulfachloropyridine in soil have been reported to be in the range of 18 to 21 days. nih.govcapes.gov.brscilit.com A related compound, N,N-dimethylsulfamide (DMS), is known to be highly persistent and mobile in the environment. dtu.dk

Table 1: Examples of Degradation Half-Lives for Selected Sulfonamides in Soil

| Compound | Soil Type | Half-Life (days) | Reference |

|---|---|---|---|

| Sulfamethazine | Silt Loam & Sandy Soil | ~18.6 | nih.govcapes.gov.br |

| Sulfachloropyridine | Silt Loam & Sandy Soil | ~21.3 | nih.govcapes.gov.br |

Environmental Distribution and Transport Processes

The distribution and transport of sulfonamide compounds in the environment are largely dictated by their physical and chemical properties, such as water solubility and sorption characteristics. Generally, sulfonamides are relatively mobile in soils, meaning they have a tendency to move with water through the soil profile and potentially reach groundwater. nih.gov

The sorption of sulfonamides to soil and sediment is a key process influencing their mobility. The extent of sorption is affected by soil properties, particularly organic matter content and pH. nih.gov For example, the affinity of sulfonamides for soil particles is often correlated with the soil's organic matter and cation exchange capacity. nih.gov

N,N-dimethylsulfamide (DMS), a compound structurally related to N,N-dimethylethenesulfonamide, has been identified as a persistent and mobile organic compound (PMOC). dtu.dk PMOCs are of particular concern because their high mobility allows them to readily leach into groundwater, and their persistence means they are slow to degrade, potentially leading to long-term contamination of water resources. dtu.dk The presence of fractures in clayey soils can significantly influence the transport of such mobile compounds, potentially prolonging their leaching into groundwater for decades. dtu.dk

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is an important consideration in its environmental risk assessment.

Studies on sulfonamide antibiotics have shown that some of these compounds have the potential to bioaccumulate in aquatic organisms. nih.gov For instance, research on various fish species has detected the presence of sulfonamides, with bioaccumulation factors indicating that certain sulfonamides can accumulate in fish tissues. nih.gov The degree of bioaccumulation can vary between different fish species and is also influenced by the specific sulfonamide compound. nih.gov Factors such as the organism's habitat and feeding habits can also affect the extent of bioaccumulation. nih.gov For example, one study found that the concentrations of sulfonamides were generally higher in demersal (bottom-dwelling) fish species compared to pelagic (open-water) species. nih.gov

Methodologies for Environmental Fate Assessment

Assessing the environmental fate of a chemical like this compound involves a combination of laboratory studies, field monitoring, and modeling to understand its persistence, mobility, and potential to accumulate in the environment.

Environmental fate studies can be conducted using either radiolabeled or non-radiolabeled forms of the test compound. The use of radiolabeled compounds, typically with isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is a powerful tool in these studies.

Radiolabeled compounds allow for the tracking of the chemical and its transformation products throughout the experimental system, enabling a complete mass balance to be determined. This is crucial for identifying all degradation pathways and understanding the ultimate fate of the compound.